N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol.
Coupling with the acetamide moiety: The oxadiazole intermediate is then coupled with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Agriculture: It has been explored as a potential pesticide and herbicide, offering an environmentally friendly alternative to traditional agrochemicals.
Materials Science: The compound has been investigated for its use in the development of advanced materials such as polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide stands out due to its unique combination of the oxadiazole ring and methoxyphenoxyacetamide moiety, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-5-14(10-13(12)2)18-19(22-26-21-18)20-17(23)11-25-16-8-6-15(24-3)7-9-16/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
WDSRBMQFESOVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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